molecular formula C21H15F3N4O5 B11546086 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine

Cat. No.: B11546086
M. Wt: 460.4 g/mol
InChI Key: KFPLJRVNPWICMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, dinitro, and trifluoromethyl groups

Properties

Molecular Formula

C21H15F3N4O5

Molecular Weight

460.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methylideneamino]phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C21H15F3N4O5/c1-33-15-8-6-13(7-9-15)12-25-16-4-2-3-5-17(16)26-20-18(27(29)30)10-14(21(22,23)24)11-19(20)28(31)32/h2-12,26H,1H3

InChI Key

KFPLJRVNPWICMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE typically involves a multi-step process. The initial step often includes the formation of the methoxyphenylmethylidene intermediate, which is then reacted with an aminophenyl compound under controlled conditions. The introduction of dinitro and trifluoromethyl groups is achieved through nitration and trifluoromethylation reactions, respectively. These reactions require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation , hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve ambient temperatures and pressures, with specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The presence of nitro and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE is unique due to its combination of methoxyphenyl, dinitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.